molecular formula C18H21N5O4S B11030813 methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Cat. No.: B11030813
M. Wt: 403.5 g/mol
InChI Key: RPNLQRUFTODUDV-NTEUORMPSA-N
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Description

Methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a tetrahydro-1,3,5-triazine ring, and a thiazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved by reacting appropriate amines with formaldehyde under acidic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the alkylation of the triazine ring with a methoxyphenyl ethyl halide.

    Construction of the Thiazole Moiety: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Final Coupling: The final step involves the coupling of the thiazole derivative with the triazine intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the original compound, such as alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The thiazole and triazine rings are particularly important for these interactions, as they can form hydrogen bonds and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl n-methyl-n-(5-nitropyridin-2-yl)glycinate

Uniqueness

Compared to similar compounds, methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate stands out due to its unique combination of functional groups. The presence of both a thiazole and a triazine ring in the same molecule provides a distinctive set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-2-[[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C18H21N5O4S/c1-26-13-5-3-12(4-6-13)7-8-23-10-19-17(20-11-23)22-18-21-16(25)14(28-18)9-15(24)27-2/h3-6,9H,7-8,10-11H2,1-2H3,(H2,19,20,21,22,25)/b14-9+

InChI Key

RPNLQRUFTODUDV-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CNC(=NC2)/N=C/3\NC(=O)/C(=C\C(=O)OC)/S3

Canonical SMILES

COC1=CC=C(C=C1)CCN2CNC(=NC2)N=C3NC(=O)C(=CC(=O)OC)S3

Origin of Product

United States

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